molecular formula C13H20N2O2 B13888632 tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13888632
M. Wt: 236.31 g/mol
InChI Key: ASZQEDNUMGNLFJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-6-methyl-2-azaspiro[33]heptane-2-carboxylate is a synthetic organic compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrile group and an amine group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the spirocyclic intermediate with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic addition reaction. This step involves the reaction of the spirocyclic intermediate with a suitable cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the cyano group and the tert-butyl group, which confer specific chemical properties and potential applications. The spirocyclic structure also contributes to its uniqueness, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-11(2,3)17-10(16)15-8-13(9-15)5-12(4,6-13)7-14/h5-6,8-9H2,1-4H3

InChI Key

ASZQEDNUMGNLFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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